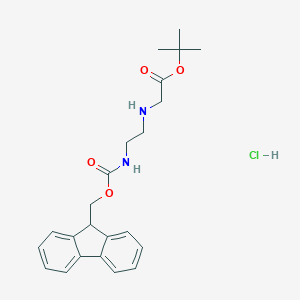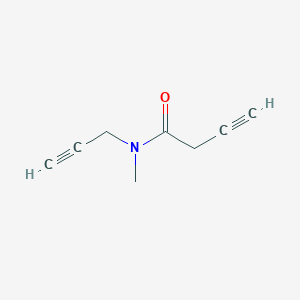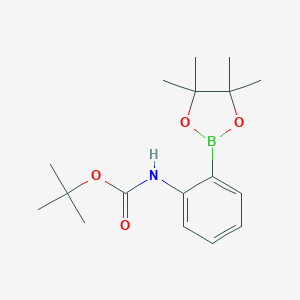
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine, also known as BEP, is a compound that belongs to the class of dihydropyridines. It has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for cardiovascular diseases, cancer, and neurological disorders.
Mécanisme D'action
The mechanism of action of (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine is not fully understood, but it is thought to involve the inhibition of calcium channels in cells. By inhibiting calcium channels, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine can reduce the influx of calcium ions into cells, which can lead to various physiological effects such as vasodilation, inhibition of cancer cell growth, and neuroprotection.
Effets Biochimiques Et Physiologiques
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have various biochemical and physiological effects. In cardiovascular research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have vasodilatory effects on blood vessels, which can help to reduce blood pressure. In cancer research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, which can help to slow the progression of cancer. In neurological research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have neuroprotective effects, which can help to prevent neuronal damage and slow the progression of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have a wide range of potential applications in various scientific research fields. However, one limitation of using (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine. One area of research could be to further investigate its mechanism of action, which could help to identify potential new therapeutic targets. Another area of research could be to explore its potential use in combination with other drugs or therapies, which could potentially enhance its therapeutic effects. Additionally, further research could be done to investigate its potential use in treating other diseases and disorders beyond cardiovascular disease, cancer, and neurological disorders.
Conclusion
In conclusion, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine is a compound that has been studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine, its potential therapeutic applications make it an exciting area of research for scientists and researchers.
Méthodes De Synthèse
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine can be synthesized through a multi-step process involving the reaction of ethyl 4-bromobutyrate with benzylamine, followed by a cyclization reaction with 2,6-dimethyl-3,5-dinitrobenzoyl chloride and subsequent reduction with sodium dithionite. The final product is obtained through a palladium-catalyzed hydrogenation reaction of the intermediate compound.
Applications De Recherche Scientifique
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been studied for its potential use in various scientific research applications. In cardiovascular research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have vasodilatory effects on blood vessels, which could potentially be used to treat hypertension and other cardiovascular diseases. In cancer research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting that it could be used as an anti-cancer agent. In neurological research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have neuroprotective effects, which could potentially be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
176217-63-3 |
|---|---|
Nom du produit |
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine |
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine |
InChI |
InChI=1S/C14H17NO/c1-2-16-14-10-6-9-13(15-14)11-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3/t13-/m1/s1 |
Clé InChI |
NHUNTLPAAGAVTD-CYBMUJFWSA-N |
SMILES isomérique |
CCOC1=N[C@H](C=CC1)CC2=CC=CC=C2 |
SMILES |
CCOC1=NC(C=CC1)CC2=CC=CC=C2 |
SMILES canonique |
CCOC1=NC(C=CC1)CC2=CC=CC=C2 |
Synonymes |
Pyridine, 6-ethoxy-2,5-dihydro-2-(phenylmethyl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)


![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)


![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)